

In-depth Technical Guide: Analytical Data for Taltobulin Intermediates

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Compound of Interest

Compound Name: Taltobulin intermediate-8

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Introduction

Taltobulin (HTI-286) is a potent synthetic analog of the natural product hemiasterlin. As a microtubule-depolymerizing agent, it has demonstrated significant activity in preclinical models by inducing mitotic arrest and apoptosis in cancer cells.[1][2][3] The synthesis of this complex molecule involves a multi-step process with several key intermediates. This guide provides a detailed overview of the analytical data and experimental protocols for intermediates in the synthesis of Taltobulin, with a focus on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

While the specific designation "**Taltobulin intermediate-8**" is not explicitly found in the seminal publications detailing its synthesis, this guide presents analytical data for other numerically designated intermediates from a convergent synthetic route. This information is crucial for researchers in the fields of medicinal chemistry and drug development for the purposes of replication, modification, and further investigation of this class of compounds.

Analytical Data of Taltobulin Intermediates

The following tables summarize the NMR and MS data for key intermediates in a published synthetic route to Taltobulin. The data is extracted from the supporting information of the publication by Charoenpattarapreeda et al. (2020), which describes an expeditious total synthesis.

Table 1: ¹H NMR Data for Taltobulin Intermediates

Intermediate	Solvent	Chemical Shift (δ) in ppm
Compound 9a	CDCl ₃	7.35 – 7.26 (m, 5H), 5.30 (d, J = 9.9 Hz, 1H), 4.63 (s, 1H), 4.31 (d, J = 9.9 Hz, 1H), 3.73 (s, 3H), 2.92 (s, 3H), 2.31 (dq, J = 13.7, 6.9 Hz, 1H), 1.45 (s, 9H), 1.01 (d, J = 6.9 Hz, 3H), 0.94 (d, J = 6.9 Hz, 3H).
Compound 9b	CDCl ₃	7.36 – 7.26 (m, 5H), 5.38 (d, J = 9.9 Hz, 1H), 4.68 (s, 1H), 4.34 (d, J = 9.9 Hz, 1H), 3.74 (s, 3H), 2.94 (s, 3H), 2.34 (dq, J = 13.7, 6.9 Hz, 1H), 1.47 (s, 9H), 1.03 (d, J = 6.9 Hz, 3H), 0.96 (d, J = 6.9 Hz, 3H).
Compound 15a	CDCl ₃	7.34 – 7.20 (m, 10H), 6.09 (d, J = 9.5 Hz, 1H), 5.31 (d, J = 9.5 Hz, 1H), 4.70 (s, 1H), 4.41 – 4.31 (m, 2H), 3.70 (s, 3H), 3.01 (s, 3H), 2.90 (s, 3H), 2.29 (dq, J = 13.7, 6.9 Hz, 1H), 1.43 (s, 9H), 1.39 (s, 9H), 0.99 (d, J = 6.9 Hz, 3H), 0.92 (d, J = 6.9 Hz, 3H).

Table 2: ¹³C NMR Data for Taltobulin Intermediates

Intermediate	Solvent	Chemical Shift (δ) in ppm
Compound 9a	CDCl ₃	172.4, 170.1, 155.8, 137.9, 129.3, 128.4, 127.0, 80.1, 68.2, 59.5, 52.3, 34.0, 31.6, 28.4, 20.4, 18.9.
Compound 9b	CDCl ₃	172.5, 170.0, 155.8, 137.9, 129.3, 128.4, 127.0, 80.1, 68.2, 59.5, 52.3, 34.0, 31.6, 28.4, 20.4, 18.9.
Compound 15a	CDCl ₃	172.1, 170.2, 169.8, 155.8, 138.1, 135.9, 129.3, 128.7, 128.4, 127.9, 127.0, 81.5, 80.1, 68.2, 60.0, 59.5, 52.3, 34.0, 31.6, 28.4, 28.3, 20.4, 18.9.

Table 3: Mass Spectrometry Data for Taltobulin Intermediates

Intermediate	Ionization Mode	Calculated m/z	Found m/z
Compound 9a	ESI+	393.2697 [M+H] ⁺	393.2695
Compound 9b	ESI+	393.2697 [M+H] ⁺	393.2696
Compound 15a	ESI+	624.4160 [M+H] ⁺	624.4158

Experimental Protocols

The following are generalized experimental protocols based on the synthesis of Taltobulin intermediates as described by Charoenpattarapreeda et al. (2020).

General Procedure for the Synthesis of Dipeptide Intermediates (e.g., Compound 9a and 9b):

To a solution of the N-Boc protected amino acid (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a coupling agent such as HATU (1.1 equiv.) and a base, for example, diisopropylethylamine (DIPEA) (2.0 equiv.). The

mixture is stirred at room temperature for a specified time, after which the corresponding amino acid ester hydrochloride (1.1 equiv.) is added. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous solutions of HCl, NaHCO₃, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired dipeptide.

General Procedure for Nuclear Magnetic Resonance (NMR) Spectroscopy:

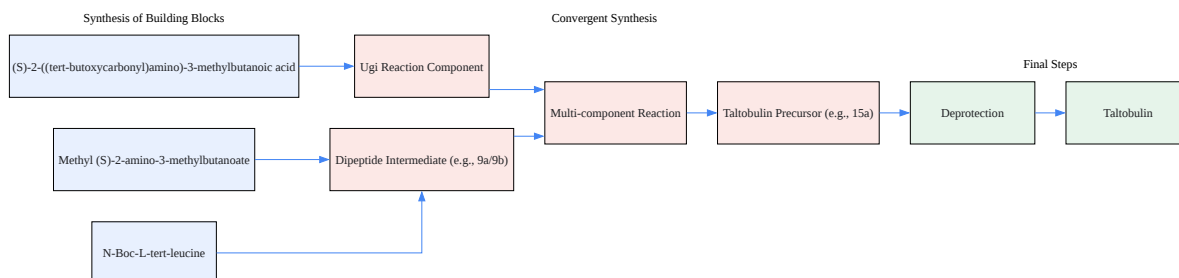
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specified frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR). Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak as an internal standard.

General Procedure for Mass Spectrometry (MS):

High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples are typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or after separation by LC.

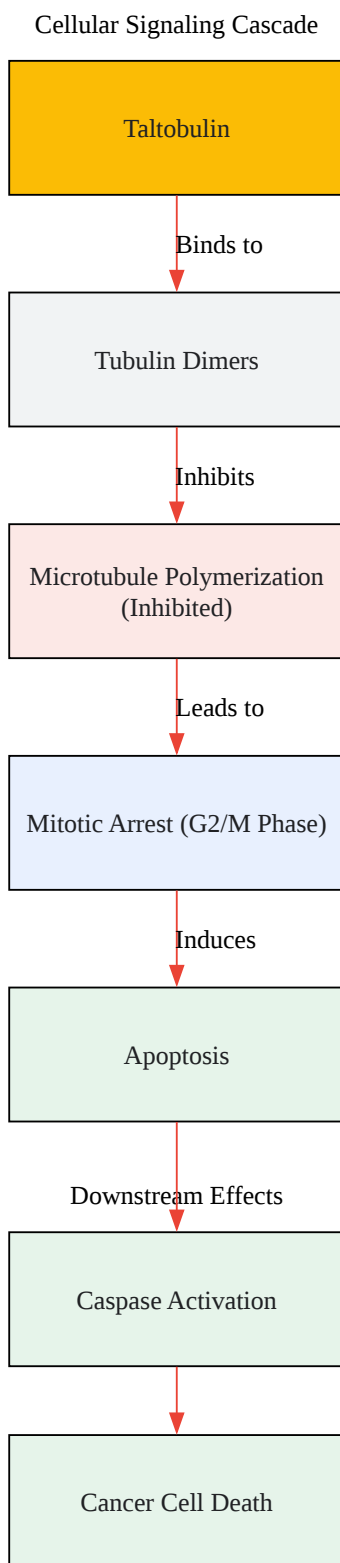
Visualizations

The following diagrams illustrate the synthetic workflow and the signaling pathway of Taltobulin.



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Convergent Synthetic Workflow for Taltobulin.



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Signaling Pathway of Taltobulin Action.

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References

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